4-フルオロベンゼンスルホンアミド

概要

説明

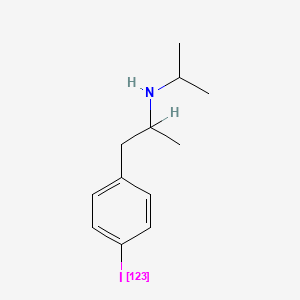

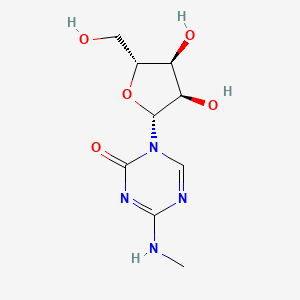

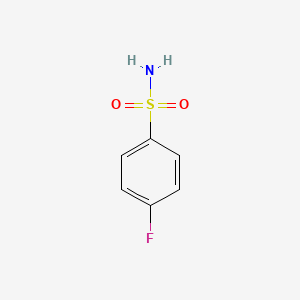

4-フルオロベンゼンスルホンアミドは、ベンゼンスルホンアミド類に属する有機化合物です。パラ位にフッ素原子で置換されたベンゼン環にS結合したスルホンアミド基を特徴としています。 この化合物は、有機合成や医薬品化学など、さまざまな分野での用途で知られています .

2. 製法

合成経路と反応条件: 4-フルオロベンゼンスルホンアミドは、いくつかの方法で合成できます。一般的な方法の1つは、4-フルオロベンゼンスルホニルクロリドとアンモニアまたはアミンを制御された条件下で反応させる方法です。反応は通常、次のように進行します。

4-フルオロベンゼンスルホニルクロリド+アンモニア→4-フルオロベンゼンスルホンアミド+塩酸

反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で行われ、温度は最適な収率を得るために適度なレベルに維持されます .

工業的製造方法: 工業的には、4-フルオロベンゼンスルホンアミドの製造には、同様の反応条件を用いた大規模合成が用いられる場合があります。 プロセスは効率性と経済性を考慮して最適化され、通常、連続フロー反応器と自動化されたシステムを採用して、品質の安定性と高い収率を確保しています .

科学的研究の応用

4-Fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

4-Fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

将来の方向性

4-Fluorobenzenesulfonamide has been used to synthesize various compounds, including a potential anti-tumor drug and PI3K/mTOR dual inhibitors . It has also been exploited to functionalize rhodamines for systematic tuning of the equilibrium of spirocyclisation for high-resolution bioimaging . These applications suggest potential future directions in medicinal chemistry and bioimaging research.

作用機序

4-フルオロベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、活性部位に結合することで炭酸脱水酵素の活性を阻害し、酵素の機能を阻害します。 この阻害は、生物学的状況に応じてさまざまな生理学的効果をもたらす可能性があります .

類似化合物:

ベンゼンスルホンアミド: フッ素置換がないため、化学的性質と反応性が異なります。

4-クロロベンゼンスルホンアミド: フッ素ではなく塩素原子で置換されており、反応性と用途が異なります。

4-ブロモベンゼンスルホンアミド: 臭素原子で置換されており、フッ素置換アナログとは異なる独特の化学的挙動を示します.

4-フルオロベンゼンスルホンアミドのユニークさ: 4-フルオロベンゼンスルホンアミド中のフッ素原子の存在により、安定性の向上や特定の反応性パターンなどのユニークな特性が付与されます。 これは、さまざまな化学的および生物学的用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

4-Fluorobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be used in the synthesis of 4-fluorophenylsulfonyldithiocarbimate potassium dihydrate and amino-substituted sulfanilamide derivatives . The interactions of 4-fluorobenzenesulfonamide with these biomolecules are primarily through nucleophilic substitution, where the sulfonyl group reacts with nucleophiles to form new compounds .

Cellular Effects

4-Fluorobenzenesulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antimicrobial properties, which suggests that it can affect bacterial cell function by interfering with their metabolic processes . Additionally, its potential use in anti-tumor drugs indicates that it may influence cancer cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 4-fluorobenzenesulfonamide involves its interaction with biomolecules through nucleophilic substitution. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, it can form Schiff bases with aromatic aldehydes, which are known to have various biological activities . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluorobenzenesulfonamide can change over time due to its stability and degradation. Studies have shown that Schiff bases formed from 4-fluorobenzenesulfonamide and aromatic aldehydes exhibit antimicrobial activities . The stability of these compounds is crucial for their long-term effects on cellular function. Degradation of 4-fluorobenzenesulfonamide over time can lead to a decrease in its biological activity.

Dosage Effects in Animal Models

The effects of 4-fluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anti-tumor activities. At higher doses, it can cause toxic or adverse effects . Studies on dosage effects are essential to determine the therapeutic window and avoid potential toxicity.

Metabolic Pathways

4-Fluorobenzenesulfonamide is involved in various metabolic pathways, including those that involve nucleophilic substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new compounds . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-fluorobenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 4-fluorobenzenesulfonamide is crucial for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of 4-fluorobenzenesulfonamide can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

4-Fluorobenzenesulfonyl chloride+Ammonia→4-Fluorobenzenesulfonamide+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of 4-fluorobenzenesulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield .

化学反応の分析

反応の種類: 4-フルオロベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

置換反応: 適切な条件下で、フッ素原子が他の官能基で置換される可能性があります。

酸化反応と還元反応: スルホンアミド基は酸化反応と還元反応に関与し、さまざまな誘導体の生成につながります.

一般的な試薬と条件:

置換反応: ジメチルホルムアミドなどの極性非プロトン性溶媒中で、ナトリウムヒドリドや炭酸カリウムなどの試薬が一般的に使用されます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。

生成される主な生成物:

置換反応: 生成物には、さまざまな置換ベンゼンスルホンアミドが含まれます。

酸化反応と還元反応: 生成物には、4-フルオロベンゼンスルホンアミドの酸化または還元誘導体が含まれます.

4. 科学研究における用途

4-フルオロベンゼンスルホンアミドは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素活性やタンパク質相互作用を調べるための生化学研究におけるプローブとして役立ちます。

医学: 特定の酵素の阻害剤としての役割など、その潜在的な治療効果について研究されています。

類似化合物との比較

Benzenesulfonamide: Lacks the fluorine substitution, leading to different chemical properties and reactivity.

4-Chlorobenzenesulfonamide: Substituted with a chlorine atom instead of fluorine, resulting in distinct reactivity and applications.

4-Bromobenzenesulfonamide: Substituted with a bromine atom, exhibiting unique chemical behavior compared to the fluorine-substituted analogue.

Uniqueness of 4-Fluorobenzenesulfonamide: The presence of the fluorine atom in 4-fluorobenzenesulfonamide imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .

特性

IUPAC Name |

4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLSATHZMYYIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193195 | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-46-0 | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLOUROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)